1-benzoyl-3-(6-methyl-1H-indazol-7-yl)thiourea
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Overview
Description
1-benzoyl-3-(6-methyl-1H-indazol-7-yl)thiourea is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound features an indazole core, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, which is known for its pharmacological properties.
Scientific Research Applications
1-benzoyl-3-(6-methyl-1H-indazol-7-yl)thiourea has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-3-(6-methyl-1H-indazol-7-yl)thiourea typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction between benzonitrile and hydrazine under specific conditions produces benzylidenehydrazine, which then undergoes cyclization to form the indazole core
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes, ensuring high purity and yield . The use of advanced techniques such as flash column chromatography and crystallization helps in obtaining the desired compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-3-(6-methyl-1H-indazol-7-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The indazole core allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted indazole derivatives .
Mechanism of Action
The mechanism of action of 1-benzoyl-3-(6-methyl-1H-indazol-7-yl)thiourea involves its interaction with specific molecular targets and pathways. The indazole core is known to bind to various enzymes and receptors, modulating their activity . This compound may inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access . Additionally, it can interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide: Shares a similar indazole core but differs in the substituents attached to the core.
N-[5-(1,1-dioxo-1λ6-isothiazolidin-2-yl)-3a,7a-dihydro-1H-indazol-3-yl]-2-naphthalen-2-yl-acetamide: Another indazole derivative with distinct pharmacological properties.
Uniqueness
1-benzoyl-3-(6-methyl-1H-indazol-7-yl)thiourea stands out due to its unique combination of the indazole core with carbamothioyl and benzamide groups, which confer specific biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[(6-methyl-1H-indazol-7-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-10-7-8-12-9-17-20-14(12)13(10)18-16(22)19-15(21)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,20)(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZCFZMOXJMNFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=NN2)NC(=S)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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